molecular formula C9H9F2NO3 B8028278 2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene

2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene

Cat. No.: B8028278
M. Wt: 217.17 g/mol
InChI Key: OHFKTRAQKYGWHM-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with two fluorine atoms, a nitro group, and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the propan-2-yloxy group. One common method involves the nitration of 2,3-difluorobenzene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting 2,3-difluoro-1-nitrobenzene is then reacted with isopropyl alcohol in the presence of a base, such as potassium carbonate, to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The propan-2-yloxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, bases like sodium hydride (NaH)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Reduction: 2,3-Difluoro-1-amino-4-(propan-2-yloxy)benzene

    Substitution: 2,3-Difluoro-1-nitro-4-(substituted)benzene

    Oxidation: 2,3-Difluoro-1-nitro-4-(propan-2-one)benzene

Scientific Research Applications

2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoronitrobenzene: Similar structure but lacks the propan-2-yloxy group.

    2,4-Difluoronitrobenzene: Similar structure with different positions of the fluorine atoms.

    2,3-Difluoro-1-nitrobenzene: Lacks the propan-2-yloxy group.

Uniqueness

2,3-Difluoro-1-nitro-4-(propan-2-yloxy)benzene is unique due to the presence of both the propan-2-yloxy group and the specific positioning of the fluorine atoms and nitro group. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3-difluoro-1-nitro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-5(2)15-7-4-3-6(12(13)14)8(10)9(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFKTRAQKYGWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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